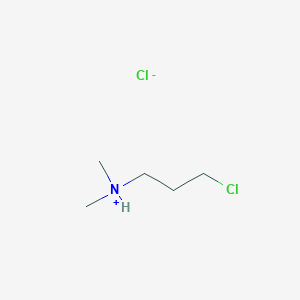

3-(Dimethylamino)propyl chloride hydrochloride

Description

Properties

IUPAC Name |

3-chloro-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN.ClH/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQNMDZRCXJETK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

109-54-6 (Parent) | |

| Record name | Dimethylaminopropyl chloride hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5022227 | |

| Record name | Dimethylaminopropyl chloride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5407-04-5 | |

| Record name | 3-(Dimethylamino)propyl chloride hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5407-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylaminopropyl chloride hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5407-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanamine, 3-chloro-N,N-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylaminopropyl chloride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropropyldimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4031FU3Q6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Dimethylamino)propyl Chloride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)propyl chloride hydrochloride, also known by the acronym DMPC, is a quaternary ammonium salt widely utilized as a key intermediate in organic and pharmaceutical synthesis.[1][2] Its bifunctional nature, possessing both a reactive alkyl chloride and a tertiary amine, makes it a versatile building block for introducing the dimethylaminopropyl moiety into a wide array of molecular structures.[1][3] This compound is of significant interest to the pharmaceutical industry, where it serves as a crucial precursor in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), including tricyclic antidepressants like Amitriptyline and Imipramine, as well as antipsychotics such as Chlorpromazine.[2][4][5] Its utility also extends to the agricultural and photographic chemical industries and as a reagent in biochemical research.[6][7] This guide provides a comprehensive overview of its chemical properties, experimental protocols for its characterization, and key synthetic applications.

Chemical and Physical Properties

This compound is a white to yellowish crystalline solid that is hygroscopic in nature.[2][6] It exhibits high solubility in water and other polar solvents.[1][3] The hydrochloride form enhances the compound's stability and solubility compared to its free base.[1]

Identifiers and General Properties

| Property | Value | Reference(s) |

| CAS Number | 5407-04-5 | [1] |

| Molecular Formula | C₅H₁₃Cl₂N or C₅H₁₂ClN·HCl | [1][8] |

| Molecular Weight | 158.07 g/mol | [8] |

| IUPAC Name | 3-chloro-N,N-dimethylpropan-1-amine;hydrochloride | [8] |

| InChI | InChI=1S/C5H12ClN.ClH/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H | [8][9] |

| InChIKey | LJQNMDZRCXJETK-UHFFFAOYSA-N | [1][8][9] |

| SMILES | CN(C)CCCCl.Cl | [8][9] |

| Synonyms | (3-Chloropropyl)dimethylamine hydrochloride, DMPC, 1-Chloro-3-(dimethylamino)propane hydrochloride | [1][10] |

Physical Data

| Property | Value | Reference(s) |

| Appearance | White to yellowish crystalline powder | [2][6][11] |

| Melting Point | 140-143 °C or 187-190 °C (values vary by source) | [2][7][12][13] |

| Boiling Point | 50 °C @ 40 Torr | [11][14] |

| Flash Point | 32.8 °C | [6][11] |

| Water Solubility | 2000 g/L; Soluble | [6][13][14] |

| Other Solubilities | Soluble in methanol; Very soluble in N,N-Dimethylformamide | [11] |

| pH | 5-6 (500 g/L in H₂O at 20°C) | [9] |

| Vapor Pressure | 9.61 mmHg at 25°C | [6] |

| Sensitivity | Hygroscopic | [6][9] |

Synthesis and Key Reactions

The most common laboratory synthesis involves the reaction of 3-dimethylamino-1-propanol with thionyl chloride (SOCl₂).[2] In pharmaceutical applications, the hydrochloride salt is typically neutralized with a base to liberate the free amine, 3-chloro-N,N-dimethylpropan-1-amine, which then serves as the active alkylating agent in subsequent reactions.[3][15]

Caption: Synthesis workflow for this compound.

A critical reaction is its conversion to the corresponding Grignard reagent, which is stable and can be used in various carbon-carbon bond-forming reactions.[16][17] This highlights its role as a versatile intermediate.

Caption: General workflow for the use of DMPC in pharmaceutical synthesis.

Experimental Protocols

Synthesis of this compound[2]

-

Objective: To synthesize the title compound from 3-dimethylamino-1-propanol.

-

Materials: 3-dimethylamino-1-propanol (15 g, 1.0 eq.), thionyl chloride (21 g, 1.2 eq.), chloroform (150 mL), dichloromethane, petroleum ether.

-

Procedure:

-

Dissolve 3-dimethylamino-1-propanol in 150 mL of chloroform in a flask equipped with a stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 5 hours.

-

Cool the mixture to room temperature.

-

Remove the solvent by distillation under reduced pressure to obtain the crude product.

-

Wash the crude product with a 1:10 mixture of dichloromethane and petroleum ether (50 mL) to yield the purified N,N-dimethylaminopropyl chloride hydrochloride.

-

Melting Point Determination[8][10]

-

Objective: To determine the melting point range of a solid organic compound.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.

-

Procedure:

-

Ensure the sample is finely powdered and dry.

-

Pack a small amount of the sample into a capillary tube to a height of 1-2 mm by tapping the closed end on a hard surface.[2][3]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to obtain an approximate melting point. Allow the apparatus to cool.

-

For an accurate measurement, heat the block again, but slowly (approx. 2 °C/min) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[3]

-

Purity Determination by Argentometric Titration (Mohr's Method)[1][12]

-

Objective: To quantify the chloride content and thus determine the purity of the hydrochloride salt.

-

Principle: Chloride ions are titrated with a standardized silver nitrate (AgNO₃) solution to form a silver chloride (AgCl) precipitate. Potassium chromate (K₂CrO₄) is used as an indicator, which forms a reddish-brown silver chromate (Ag₂CrO₄) precipitate at the endpoint, after all chloride has precipitated.[11]

-

Procedure:

-

Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of distilled water to create a stock solution.

-

Titration: Pipette a precise volume (e.g., 25.00 mL) of the sample solution into a conical flask.[11]

-

Add 1-2 mL of 5% potassium chromate indicator solution. The solution should be yellow.

-

Titrate with a standardized solution of AgNO₃ while swirling the flask continuously. A white precipitate of AgCl will form.

-

The endpoint is reached at the first appearance of a permanent faint reddish-brown or orange tint to the solution.[16]

-

Record the volume of AgNO₃ used. Perform the titration in triplicate for accuracy.

-

Calculate the moles of chloride and subsequently the purity of the sample.

-

Infrared (IR) Spectroscopy (KBr Pellet Method)[9][11]

-

Objective: To obtain the infrared spectrum of the solid sample for structural confirmation.

-

Principle: The sample is finely ground and dispersed in a matrix of potassium bromide (KBr), which is transparent to infrared radiation. The mixture is pressed into a transparent pellet through which the IR beam can pass.[12]

-

Procedure:

-

Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopy-grade KBr in an agate mortar until a fine, homogenous powder is obtained.[8][18]

-

Transfer the powder to a pellet-forming die.

-

Place the die under a hydraulic press and apply several tons of pressure for a few minutes to form a transparent or translucent pellet.[19]

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Spectral Data

Publicly available spectral data confirms the structure of this compound.

-

¹H NMR: The proton NMR spectrum shows characteristic signals for the dimethylamino group, and the three methylene groups of the propyl chain, with chemical shifts influenced by the adjacent nitrogen and chlorine atoms.[18]

-

¹³C NMR: The carbon NMR spectrum displays distinct peaks corresponding to the two methyl carbons of the dimethylamino group and the three carbons of the propyl chain.[20]

-

IR Spectroscopy: The IR spectrum exhibits characteristic absorption bands corresponding to C-H stretching, N-H stretching (from the hydrochloride), and C-N and C-Cl bond vibrations.[8][21]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[8][10] It may also cause respiratory irritation.[8]

GHS Hazard Information

| Code | Hazard Statement | Reference(s) |

| H302 | Harmful if swallowed | [8][22] |

| H315 | Causes skin irritation | [8] |

| H319 | Causes serious eye irritation | [8] |

| H335 | May cause respiratory irritation | [8] |

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and appropriate lab clothing.

-

Handling: Handle in a well-ventilated area. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong bases.[10]

Conclusion

This compound is a foundational intermediate in modern organic synthesis, particularly for the pharmaceutical industry. Its well-defined chemical properties, coupled with its versatile reactivity, ensure its continued importance in the development of essential medicines. A thorough understanding of its properties, handling procedures, and reaction pathways, as outlined in this guide, is critical for researchers and developers working with this compound.

References

- 1. scribd.com [scribd.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. lookchem.com [lookchem.com]

- 5. darshanpharmachem.com [darshanpharmachem.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. This compound | 5407-04-5 [chemicalbook.com]

- 8. shimadzu.com [shimadzu.com]

- 9. pennwest.edu [pennwest.edu]

- 10. KBr pellet method: Significance and symbolism [wisdomlib.org]

- 11. fchpt.stuba.sk [fchpt.stuba.sk]

- 12. What Is Kbr Method In Ir Spectroscopy? Master Solid Sample Analysis For Clear Ir Spectra - Kintek Solution [kindle-tech.com]

- 13. info.gfschemicals.com [info.gfschemicals.com]

- 14. apicule.com [apicule.com]

- 15. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 16. Argentometric determination of chloride content... | F1000Research [f1000research.com]

- 17. CA2487957A1 - An improved process for the preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals - Google Patents [patents.google.com]

- 18. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 19. azom.com [azom.com]

- 20. Actylis - 3-Dimethylamino-2-Methylpropyl Chloride.HCL - API Intermediate [solutions.actylis.com]

- 21. Non aqueous titration | PPTX [slideshare.net]

- 22. titrations.info [titrations.info]

An In-depth Technical Guide to 3-(Dimethylamino)propyl chloride hydrochloride (CAS 5407-04-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Dimethylamino)propyl chloride hydrochloride (DMPC HCl), a key chemical intermediate in the pharmaceutical and chemical industries. This document details its chemical and physical properties, synthesis, applications in drug development, and its role as an inhibitor of specific biological targets.

Chemical and Physical Properties

This compound is a white to off-white, hygroscopic crystalline solid.[1][2] It is a quaternary ammonium salt, which contributes to its high solubility in water and polar organic solvents.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5407-04-5 | [4] |

| Molecular Formula | C₅H₁₃Cl₂N | [4][5] |

| Molecular Weight | 158.07 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 140-144 °C | [1] |

| Solubility | Soluble in water (2000 g/L) | [6][7] |

| Hygroscopicity | Hygroscopic | [1][6] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR | Spectral data available | [8] |

| IR | Spectral data available | [5] |

| Mass Spectrometry | Spectral data available | [9] |

Synthesis of this compound

Several synthetic routes to DMPC HCl have been reported. Two common methods are detailed below.

Experimental Protocol: Synthesis from 3-Dimethylamino-1-propanol

This method involves the chlorination of 3-dimethylamino-1-propanol using thionyl chloride.[10]

Materials:

-

3-Dimethylamino-1-propanol

-

Thionyl chloride

-

Chloroform

-

Dichloromethane

-

Petroleum ether

Procedure:

-

Dissolve 3-dimethylamino-1-propanol (15 g, 1.0 eq.) in chloroform (150 mL) and cool the solution to 0 °C.[10]

-

Slowly add thionyl chloride (21 g, 1.2 eq.) dropwise to the stirred solution.[10]

-

Heat the reaction mixture to reflux and maintain for 5 hours.[10]

-

After completion, cool the mixture to room temperature.[10]

-

Remove the solvent by distillation under reduced pressure to obtain the crude product.[10]

-

Wash the crude product with a 1:10 mixture of dichloromethane and petroleum ether (50 mL) to yield N,N-dimethylaminopropyl chloride hydrochloride (22 g, 98% yield).[10]

Experimental Protocol: Synthesis from Allyl Chloride and Dimethylamine

This method involves the reaction of allyl chloride with dimethylamine followed by hydrochlorination.[10]

Materials:

-

Allyl chloride (chloropropene)

-

Toluene

-

Diatomaceous earth (catalyst)

-

Dimethylamine gas

-

Water

-

Hydrochloric acid

Procedure:

-

In a four-port reaction flask, combine allyl chloride (50.0 g) and toluene (150 g).[10]

-

Add diatomaceous earth (1.0 g) as a catalyst.[10]

-

Introduce dimethylamine gas (38 g) at 45 °C and maintain the reaction at this temperature for 10 hours.[10]

-

Distill the reaction product under reduced pressure to recover toluene and unreacted allyl chloride.[10]

-

Wash the remaining product with water (100 g) and filter to remove the diatomaceous earth.[10]

-

Adjust the pH of the organic layer to 2-3 by dropwise addition of hydrochloric acid.[10]

-

Reflux the mixture with water at 112 °C for 12 hours.[10]

-

Cool to room temperature, filter, and dry to obtain N,N-dimethylaminochloropropane hydrochloride (93.0 g, 90.0% molar yield, 99.1% purity).[10]

Applications in Pharmaceutical Synthesis

DMPC HCl is a crucial intermediate for introducing the dimethylaminopropyl group into various active pharmaceutical ingredients (APIs).[11][12] It is notably used in the synthesis of antipsychotic and antispasmodic drugs.[10][11]

Synthesis of Chlorpromazine

Chlorpromazine, an antipsychotic medication, is synthesized via the alkylation of 2-chlorophenothiazine with DMPC HCl.[1]

Experimental Protocol: Synthesis of Chlorpromazine

Materials:

-

2-chlorophenothiazine

-

Toluene

-

Aqueous potassium hydroxide

-

This compound

Procedure:

-

To a mixture of 2-chlorophenothiazine (100 g) and toluene (450 ml), add aqueous potassium hydroxide (96.02 g in 100 ml of water) at 30 °C.[1]

-

Heat the mixture to 98 °C.[1]

-

Prepare the free base of DMPC by neutralizing the hydrochloride salt. A toluene solution of 3-dimethylaminopropyl chloride (135.24 g in 200 ml of toluene) is then added to the heated reaction mixture at 98 °C and maintained for 6 hours.[1]

-

Monitor the reaction progress by TLC.[1]

-

After completion, cool the reaction mass to 40 °C and quench with water (1000 ml).[1]

-

Separate the organic layer, wash with water, and concentrate to obtain a residue containing Chlorpromazine.[1]

Diagram 1: Synthesis of Chlorpromazine

References

- 1. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. Chlorpromazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. Amitriptyline hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. This compound(5407-04-5) IR Spectrum [m.chemicalbook.com]

- 6. This compound | 5407-04-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. lookchem.com [lookchem.com]

- 8. This compound(5407-04-5) 1H NMR spectrum [chemicalbook.com]

- 9. This compound | C5H13Cl2N | CID 94308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. apicule.com [apicule.com]

An In-depth Technical Guide to 3-(Dimethylamino)propyl chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Dimethylamino)propyl chloride hydrochloride, a pivotal chemical intermediate in the pharmaceutical and chemical industries. This document elucidates its chemical structure, formula, and physicochemical properties through meticulously structured data. Detailed experimental protocols for its synthesis, purification, and analysis are presented to aid in laboratory applications. Furthermore, this guide illustrates a key synthetic pathway involving this compound, offering a practical perspective for its application in drug development and organic synthesis.

Chemical Identity and Structure

This compound, also known by synonyms such as (3-Chloropropyl)dimethylamine hydrochloride and 1-Chloro-3-(dimethylamino)propane hydrochloride, is a quaternary ammonium salt.[1] The presence of both a reactive alkyl chloride and a tertiary amine functional group makes it a versatile building block in organic synthesis.[1] Its hydrochloride form enhances stability and solubility, particularly in aqueous media.[1]

The fundamental chemical structure of this compound is characterized by a propyl chain with a chlorine atom at one end and a dimethylamino group at the other, which is protonated to form the hydrochloride salt.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-chloro-N,N-dimethylpropan-1-amine;hydrochloride[2] |

| CAS Number | 5407-04-5[1] |

| Molecular Formula | C₅H₁₃Cl₂N[1][2][3] |

| Linear Formula | (CH₃)₂N(CH₂)₃Cl · HCl |

| SMILES | CN(C)CCCCl.Cl[2] |

| InChI Key | LJQNMDZRCXJETK-UHFFFAOYSA-N[2] |

Physicochemical Properties

The compound is typically a white to yellowish crystalline powder.[3][4] It is known to be hygroscopic and should be stored accordingly.[4]

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 158.07 g/mol [2] |

| Melting Point | 140-143 °C to 187-190 °C[3][4][5] |

| Boiling Point | 130.7 °C at 760 mmHg[4] |

| Solubility | Soluble in water (2000 g/L)[4][5] |

| Appearance | White to almost white powder or crystals[3][4] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: ¹H NMR Spectral Data

| Assignment | Chemical Shift (ppm) |

| -N(CH₃)₂ | 2.931 |

| -CH₂-N- | 3.319 |

| -CH₂-CH₂-CH₂- | 2.385 |

| -CH₂-Cl | 3.739 |

| -NH⁺- | 11.9 |

(Note: Based on a 399.65 MHz spectrum in CDCl₃)[6]

Table 4: FTIR Spectral Data

| Technique | Source |

| KBr WAFER | Tokyo Kasei Kogyo Company, Ltd.[2] |

(For detailed peak information, direct spectral analysis is recommended.)

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the chlorination of 3-dimethylamino-1-propanol.[3]

Materials:

-

3-dimethylamino-1-propanol (1.0 eq.)

-

Thionyl chloride (1.2 eq.)[7]

-

Chloroform (anhydrous)

-

Dichloromethane

-

Petroleum ether

Procedure:

-

A solution of 3-dimethylamino-1-propanol (15 g, 1.0 eq.) in 150 mL of chloroform is prepared in a round-bottom flask equipped with a stirrer and a dropping funnel. The flask is cooled to 0 °C in an ice bath.[7]

-

Thionyl chloride (21 g, 1.2 eq.) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.[7]

-

After the addition is complete, the reaction mixture is heated to reflux and maintained for 5 hours.[7]

-

Upon completion, the mixture is cooled to room temperature.[7]

-

The solvent (chloroform) is removed by distillation under reduced pressure to yield the crude product.[7]

Purification

The crude product from the synthesis can be purified by washing.

Procedure:

-

The crude this compound is washed with a mixture of dichloromethane and petroleum ether (in a 1:10 v/v ratio, 50 mL).[7]

-

The purified solid is then filtered and dried to yield the final product. A yield of approximately 98% has been reported for this method.[7]

-

For further purification, treatment of aqueous solutions with activated carbon can be employed.[8]

Analytical Methods

The purity and identity of this compound can be assessed using various analytical techniques. A validated GC-MS/MS method has been developed for its determination as a genotoxic impurity in drug substances like Clomipramine Hydrochloride.

General GC-MS/MS Protocol Outline:

-

Column: DB-624 (30m X 0.25mm X 1.4µm) or equivalent.

-

Mobile Phase: Helium gas at a flow rate of 1.0 ml/min.

-

Detector: Mass Spectrometer (MS).

-

Sample Preparation: The aqueous solution of the test chemical is neutralized with 1 N sodium hydroxide, followed by extraction with methylene chloride.[8]

-

Analysis: The retention time and mass-to-charge ratios (m/z) are monitored. Key m/z values for 3-(Dimethylamino)propyl chloride are 121, 58, and 42.

Applications in Synthesis

This compound is a key intermediate in the synthesis of numerous pharmaceuticals, including antipsychotic and antispasmodic drugs.[9] A prominent example is its use in the synthesis of the tricyclic antidepressant, Amitriptyline.[9]

Synthesis Workflow Diagram

The following diagram illustrates a common synthetic route for producing this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | C5H13Cl2N | CID 94308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 5407-04-5 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. 5407-04-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound(5407-04-5) 1H NMR spectrum [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. apicule.com [apicule.com]

A Technical Guide to the Mechanism and Application of 3-(Dimethylamino)propyl chloride hydrochloride in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)propyl chloride hydrochloride (DMPC) is a versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries.[1][2][3] It is a white to yellowish, hygroscopic crystalline powder that is soluble in water.[2][3] While not an active pharmaceutical ingredient (API) with a traditional pharmacological mechanism of action, its utility lies in its chemical reactivity as an alkylating agent. This guide provides an in-depth analysis of its core mechanism of action in the context of chemical synthesis, its application in the manufacturing of key pharmaceuticals, and a brief overview of its toxicological profile. DMPC is primarily used to introduce the 3-(dimethylamino)propyl moiety into a target molecule.[4]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 5407-04-5 | [3] |

| Molecular Formula | C₅H₁₃Cl₂N | [3][5] |

| Molecular Weight | 158.07 g/mol | [4][5] |

| Appearance | White to yellowish crystalline powder | [2][3] |

| Melting Point | 187-190 °C | [2][3] |

| Water Solubility | Soluble (2000 g/L) | [2] |

| Sensitivity | Hygroscopic | [2][3] |

| Synonyms | DMPC, 1-Chloro-3-dimethylaminopropane hydrochloride | [2][3] |

Core Mechanism of Action in Chemical Synthesis

The "mechanism of action" of DMPC in a synthetic context is its function as an electrophile in nucleophilic substitution reactions. The compound is a hydrochloride salt, which enhances its stability for storage and handling.[1][6] However, for it to function as an effective alkylating agent, the free base, N,N-dimethylamino-3-chloropropane, must be generated. This is typically achieved by treating the hydrochloride salt with a base.[1][7]

Once the tertiary amine is deprotonated, the molecule's electrophilic character is centered on the carbon atom bonded to the chlorine. This carbon is susceptible to attack by a nucleophile, leading to the displacement of the chloride ion and the formation of a new covalent bond. This S N 2 (Substitution Nucleophilic Bimolecular) reaction is the cornerstone of its utility.

Applications in Pharmaceutical Synthesis

DMPC is a key starting material for a wide array of pharmaceuticals, particularly tricyclic antidepressants and phenothiazine antipsychotics.[1][2][7][8]

Synthesis of Chlorpromazine

Chlorpromazine is a phenothiazine-class antipsychotic drug. Its synthesis involves the N-alkylation of 2-chlorophenothiazine with DMPC.[1][9][10] The reaction is typically carried out in the presence of a strong base, such as sodamide or potassium hydroxide, in an organic solvent like toluene.[10]

Synthesis of Imipramine

Imipramine is a tricyclic antidepressant. The synthesis involves the alkylation of 10,11-dihydro-5H-dibenz[b,f]azepine (iminodibenzyl) with DMPC.[11] This reaction is also conducted in the presence of a strong base like sodium amide.[11]

Experimental Protocols

The following are generalized protocols based on procedures described in the literature. Specific quantities and conditions may vary.

Protocol 1: General N-Alkylation Procedure

-

Deprotonation of Nucleophile: The nucleophilic substrate (e.g., 2-chlorophenothiazine) is dissolved in a suitable anhydrous solvent (e.g., toluene).

-

Addition of Base: A strong base (e.g., powdered potassium hydroxide or sodium amide) is added to the mixture, often with a phase-transfer catalyst if using aqueous base.[10]

-

Heating: The mixture is heated to facilitate the deprotonation of the nucleophile.

-

Addition of DMPC: The reactive free base of DMPC (pre-generated by reacting the hydrochloride salt with a base) is added to the reaction mixture, typically as a solution in the same solvent.[10]

-

Reaction: The mixture is maintained at an elevated temperature (e.g., 98°C) for several hours to ensure the completion of the alkylation reaction.[10]

-

Workup and Purification: After the reaction is complete, the mixture is cooled, washed with water to remove inorganic salts, and the organic layer is separated. The final product is then isolated and purified, often through distillation or crystallization.

Protocol 2: Synthesis of Imipramine Pamoate from Imipramine Hydrochloride

This protocol details a step in the final formulation of imipramine, starting from the hydrochloride salt.

-

Generation of Imipramine Free Base: Imipramine hydrochloride (90 g) is treated with sodium hydroxide (18 kg) in water (60-100 mL) to generate the imipramine free base.[12]

-

Preparation of Pamoic Acid Slurry: Pamoic acid (32.4 g) is suspended in ethyl acetate (250 mL) in a separate reaction flask.[11][12]

-

Reaction: The solution of imipramine free base in ethyl acetate is added to the pamoic acid slurry while maintaining the temperature below 50°C over 3-4 hours.[11][12]

-

Stirring: The reaction mixture is stirred at room temperature for 12-14 hours.[11][12]

-

Isolation: The resulting bright yellow slurry is filtered, washed with ethyl acetate, and dried to yield imipramine pamoate.[11][12]

Quantitative Data

The efficiency of syntheses using DMPC is often high, as indicated by the reported yields.

| Product | Reactants | Base | Solvent | Yield | Reference |

| N,N-dimethylaminopropyl chloride hydrochloride | 3-dimethylamino-1-propanol, Thionyl chloride | - | Chloroform | 98% | [3][13] |

| Imipramine Pamoate | Imipramine, Pamoic acid | - | Ethyl Acetate | 96% | [11][12] |

Toxicological Mechanism of Action

Beyond its role in synthesis, DMPC is classified as a monofunctional nitrogen mustard-type chemical.[7] Chemicals in this class are known for their ability to act as DNA alkylating agents.[7] This biological activity can be considered a toxicological mechanism of action. The compound has shown mutagenic activity in some tests.[3][7] The electrophilic nature that makes DMPC a useful synthetic reagent also allows it to react with nucleophilic sites on biological macromolecules like DNA. This can lead to DNA damage and mutations, which is the basis for its observed mutagenicity.[7]

Conclusion

This compound is not a therapeutic agent but a critical building block in organic synthesis. Its mechanism of action is fundamentally that of an alkylating agent, enabled by the generation of its reactive free base. This reactivity is harnessed for the efficient, high-yield synthesis of numerous essential medicines, including chlorpromazine and imipramine. While its electrophilic nature raises toxicological concerns due to potential DNA alkylation, its controlled use in industrial synthesis underscores its importance in modern drug development and manufacturing.

References

- 1. Page loading... [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 5407-04-5 [chemicalbook.com]

- 4. apicule.com [apicule.com]

- 5. This compound | C5H13Cl2N | CID 94308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cymitquimica.com [cymitquimica.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. darshanpharmachem.com [darshanpharmachem.com]

- 9. Chlorpromazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]

- 11. IMIPRAMINE synthesis - chemicalbook [chemicalbook.com]

- 12. US9334240B2 - Method of preparation of imipramine pamoate and novel crystalline form of imipramine pamoate thereof - Google Patents [patents.google.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Research Applications of 3-(Dimethylamino)propyl chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of 3-(Dimethylamino)propyl chloride hydrochloride (DMPC), a pivotal chemical intermediate. It details its physicochemical properties, core synthetic applications in drug development, specific experimental protocols, and its role in biochemical research.

Introduction to this compound

This compound, with CAS number 5407-04-5, is a white to yellowish crystalline powder that serves as a highly versatile intermediate in organic synthesis.[1] It is a quaternary ammonium salt, which makes it stable and soluble in water and polar organic solvents.[2] Its primary utility lies in its function as an alkylating agent, specifically for introducing the dimethylaminopropyl moiety (-CH₂CH₂CH₂N(CH₃)₂) into various molecular scaffolds.[3] This functional group is a common structural feature in many biologically active compounds.

The applications of DMPC are widespread, spanning several industries. It is most prominent as a key building block in the pharmaceutical industry for the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[4][5] Beyond pharmaceuticals, it is also employed as an intermediate in the production of agricultural chemicals, as a component in the photographic industry, and as a reagent in biochemical studies.[1][6]

Physicochemical and Toxicological Data

A summary of the key physical, chemical, and toxicological properties of this compound is presented below. This data is essential for its safe handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 5407-04-5 | [1][7] |

| Molecular Formula | C₅H₁₃Cl₂N or C₅H₁₂ClN·HCl | [1][5][8] |

| Molecular Weight | 158.07 g/mol | [1][5][8] |

| Appearance | White to yellowish crystalline powder | [1][4][7] |

| Melting Point | 187-190 °C | [1][4][7] |

| Boiling Point | 50 °C @ 40 Torr | [4][7] |

| Flash Point | 32.8 °C | [1][7] |

| Water Solubility | Soluble (2000 g/L) | [1][4] |

| Sensitivity | Hygroscopic | [1][4] |

| Acute Toxicity (Oral) | LD50: 417 mg/kg (Rat) | [7] |

| Hazard Codes | Xn (Harmful), Xi (Irritant) | [1][8] |

Core Application: Intermediate in Pharmaceutical Synthesis

The primary research and industrial application of DMPC is its role as a precursor in the synthesis of a wide array of pharmaceuticals. The dimethylaminopropyl side chain it provides is crucial for the therapeutic activity of many drugs, particularly those targeting the central nervous system.

Key Therapeutic Classes Synthesized Using DMPC:

-

Antipsychotics: Used to manage psychosis, including schizophrenia.

-

Antidepressants: Primarily tricyclic antidepressants (TCAs) used to treat mood disorders.

-

Antispasmodics: Used to relieve spasms of involuntary muscle.

The table below lists several prominent drugs synthesized using DMPC as a key intermediate.

| Drug Name | Therapeutic Class | Role of DMPC | Reference(s) |

| Chlorpromazine | Antipsychotic | Provides the dimethylaminopropyl side chain via alkylation. | [10][11][12] |

| Imipramine | Tricyclic Antidepressant | Provides the dimethylaminopropyl side chain via alkylation. | [1][11][13] |

| Amitriptyline | Tricyclic Antidepressant | Key intermediate for side chain introduction. | [1][5][11] |

| Clomipramine | Tricyclic Antidepressant | Key intermediate for side chain introduction. | [11][14] |

| Benzydamine | Anti-inflammatory | Used as a synthetic intermediate. | [1][4][11] |

| Cyclobenzaprine | Muscle Relaxant | Used as a synthetic intermediate. | [1][4] |

| Acepromazine | Antipsychotic, Sedative | Key intermediate for side chain introduction. | [11][14] |

| Prothipendyl | Antipsychotic | Key intermediate for side chain introduction. | [11][14] |

The general synthetic utility of DMPC involves the alkylation of a nucleophilic core molecule, as depicted in the following diagram.

Detailed Experimental Protocols

This section provides methodologies for key syntheses involving this compound.

This protocol describes the synthesis of DMPC from its corresponding alcohol.[4][15]

-

Reactants:

-

3-dimethylamino-1-propanol (1.0 eq.)

-

Thionyl chloride (1.2 eq.)

-

Chloroform (solvent)

-

-

Methodology:

-

Dissolve 3-dimethylamino-1-propanol (15 g) in chloroform (150 mL) in a reaction flask.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (21 g) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 5 hours.

-

Cool the mixture to room temperature.

-

Remove the solvent by distillation under reduced pressure to obtain the crude product.

-

Wash the crude product with a 1:10 mixture of dichloromethane and petroleum ether (50 mL) to yield the final product.

-

-

Quantitative Data:

Imipramine is synthesized by the alkylation of 10,11-dihydro-5H-dibenz[b,f]azepine using DMPC.[13]

-

Reactants:

-

10,11-dihydro-5H-dibenz[b,f]azepine

-

3-(Dimethylamino)propyl chloride (generated from the hydrochloride salt)

-

Sodium amide (NaNH₂)

-

-

Methodology:

-

In a suitable reaction vessel, suspend sodium amide in an appropriate solvent (e.g., toluene or xylene).

-

Add 10,11-dihydro-5H-dibenz[b,f]azepine to the suspension to form the corresponding sodium salt.

-

Add 3-(Dimethylamino)propyl chloride to the reaction mixture.

-

Heat the mixture to reflux to drive the alkylation reaction to completion.

-

After the reaction is complete, cool the mixture and quench with water.

-

Separate the organic layer, wash, dry, and remove the solvent under reduced pressure.

-

Purify the resulting crude Imipramine base, often by conversion to its hydrochloride salt.

-

-

Note: The free base of DMPC is typically generated in situ or just prior to use by neutralizing the hydrochloride salt with a base like sodium hydroxide.[16]

Chlorpromazine is synthesized via the alkylation of 2-chlorophenothiazine with DMPC. Several methods exist, varying in the base and solvent system used.[10][12]

-

Reactants:

-

2-Chlorophenothiazine

-

This compound

-

Base (e.g., sodamide, potassium hydroxide, sodium hydroxide)

-

Solvent (e.g., xylene, toluene) or phase-transfer catalyst (e.g., Aliquat 336, tert-butylammonium bromide)

-

-

Methodology (Using NaOH and Phase-Transfer Catalyst):

-

Charge a reactor with 2-chlorophenothiazine, toluene, sodium hydroxide, and a phase-transfer catalyst like tert-butylammonium bromide.

-

Add 3-(Dimethylamino)propyl chloride (or its hydrochloride salt) to the biphasic mixture.

-

Heat the reaction mixture, typically to reflux, and stir until the reaction is complete (monitored by TLC or HPLC).

-

Cool the mixture and add water to dissolve the inorganic salts.

-

Separate the organic (toluene) layer.

-

Wash the organic layer with water, then dry it over an anhydrous salt (e.g., Na₂SO₄).

-

The Chlorpromazine base in toluene can be isolated or converted directly to its hydrochloride salt by bubbling hydrogen chloride gas through the solution or by adding an alcoholic HCl solution.[12]

-

Isolate the precipitated Chlorpromazine hydrochloride by filtration.

-

DMPC is a precursor for a stable Grignard reagent, which is unusual for molecules containing an amine group.[3][16]

-

Reactants:

-

This compound

-

Sodium hydroxide (for neutralization)

-

Magnesium turnings

-

Solvent (e.g., Toluene, Benzene, or an ether)

-

Iodine crystal (as an initiator)

-

-

Methodology:

-

Neutralization: Prepare the free base, 3-(Dimethylamino)propyl chloride, by neutralizing an aqueous solution of the hydrochloride salt with an aqueous sodium hydroxide solution. Extract the free base into an organic solvent like toluene.[16]

-

Grignard Formation: In a dry, nitrogen-purged flask, place magnesium turnings.

-

Add a small portion of the 3-(Dimethylamino)propyl chloride solution and a crystal of iodine to initiate the reaction.

-

Heat the mixture to reflux. The start of a vigorous reaction indicates the formation of the Grignard reagent.

-

Slowly add the remaining 3-(Dimethylamino)propyl chloride solution to maintain a steady reflux.

-

After the addition is complete, continue refluxing for an additional period to ensure complete reaction.

-

The resulting solution of 3-(Dimethylamino)propylmagnesium chloride can be used in subsequent reactions, such as additions to carbonyls or orthoformates.[16]

-

Other Research Applications

While pharmaceutical synthesis is its primary use, DMPC is also valuable in other research domains.

-

Biochemical Reagent: DMPC and its analogs are used in biochemical studies to probe enzyme mechanisms and membrane transport. It has been identified as a competitive inhibitor of human kidney histamine N-methyltransferase and shows a high affinity as an inhibitor of choline uptake.[9]

-

DNA Alkylating Agent: As a monofunctional nitrogen mustard-type chemical, DMPC has been shown to be a DNA alkylating agent. This property makes it a compound of interest in genetic toxicity and mutagenesis research, although it is noted to be weaker than bifunctional mustards and does not cause DNA interstrand crosslinking.[3]

-

Agricultural and Photographic Chemicals: It serves as an intermediate for various agricultural chemicals and has been patented for use as a nucleation-promoting agent in photographic emulsions.[1][3]

Safety and Handling

This compound is a hazardous substance that requires careful handling.

-

Hazards: It is harmful if swallowed, causes skin irritation, and serious eye irritation.[8][17] It may also cause respiratory irritation.[8][18]

-

Handling Precautions: Work should be conducted in a well-ventilated area, such as a fume hood.[17] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[17] Avoid the formation of dust and prevent contact with skin and eyes.[17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][17] The material is hygroscopic and should be protected from moisture.[4]

Conclusion

This compound is a cornerstone intermediate in modern organic and medicinal chemistry. Its ability to efficiently introduce the dimethylaminopropyl side chain has made it indispensable in the synthesis of a multitude of essential medicines, particularly antipsychotics and antidepressants. Its utility extends into creating complex reagents like its Grignard form and as a tool in biochemical research. A thorough understanding of its properties, synthetic applications, and handling requirements is crucial for any researcher or drug development professional working with this versatile compound.

References

- 1. lookchem.com [lookchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. This compound | 5407-04-5 [chemicalbook.com]

- 5. apicule.com [apicule.com]

- 6. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. echemi.com [echemi.com]

- 8. This compound | C5H13Cl2N | CID 94308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Chlorpromazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. darshanpharmachem.com [darshanpharmachem.com]

- 12. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]

- 13. IMIPRAMINE synthesis - chemicalbook [chemicalbook.com]

- 14. This compound-5407-04-5 [ganeshremedies.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. CA2487957A1 - An improved process for the preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals - Google Patents [patents.google.com]

- 17. echemi.com [echemi.com]

- 18. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physical Properties of 3-(Dimethylamino)propyl chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)propyl chloride hydrochloride (DMAP-Cl·HCl) is a key chemical intermediate widely utilized in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. An accurate understanding of its physical properties is paramount for its effective use in chemical synthesis, process development, and quality control. This technical guide provides a detailed overview of the core physical characteristics of DMAP-Cl·HCl, complete with experimental protocols and structured data for ease of reference.

Chemical Identity

-

Chemical Name: this compound

-

CAS Number: 5407-04-5

-

Molecular Formula: C₅H₁₃Cl₂N (also represented as C₅H₁₂ClN·HCl)[1]

-

Synonyms: 3-Chloro-N,N-dimethylpropylamine hydrochloride, DMPC, (3-Chloropropyl)dimethylamine hydrochloride

Core Physical Properties

The physical properties of this compound have been compiled from various sources. It is important to note that some variations exist in the reported values, particularly for melting and boiling points, which may be attributable to differences in purity or analytical methodology.

Data Summary

| Property | Value | References |

| Molecular Weight | 158.07 g/mol | [1] |

| Appearance | White to off-white or yellowish crystalline powder. Hygroscopic. | [1] |

| Melting Point | 187-190 °C | |

| 140-143 °C | ||

| 141-144 °C | ||

| Boiling Point | 50 °C at 40 Torr | |

| 130.7 °C at 760 mmHg | ||

| Solubility | Water: Soluble (approx. 2000 g/L) | [1] |

| Methanol: Soluble | ||

| N,N-Dimethylformamide: Very soluble | ||

| Glacial Acetic Acid: Sparingly soluble | ||

| Chloroform: Very slightly soluble | ||

| pH | 5-6 (500 g/L aqueous solution at 20°C) | |

| Flash Point | 32.8 °C | |

| Vapor Pressure | 9.61 mmHg at 25°C |

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reliable and reproducible data on physical properties. The following sections outline the protocols for determining the key characteristics of this compound.

Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) general chapter <741>.[2][3][4][5][6]

Objective: To determine the temperature range over which the crystalline solid melts.

Apparatus:

-

Melting point apparatus with a heating block and temperature control.

-

Calibrated thermometer or temperature sensor.

-

Glass capillary tubes (thin-walled, sealed at one end).

Procedure:

-

Sample Preparation: Ensure the this compound sample is finely powdered and completely dry. Introduce the powdered sample into a capillary tube and compact it by tapping the tube, aiming for a sample height of 2.5-3.5 mm.[3]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Determination: Reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.

-

Observation: Continuously observe the sample. Record the temperature at which the first sign of liquid formation is observed (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point range.[5]

Below is a workflow diagram for the melting point determination process.

Water Solubility Determination (Flask Method)

This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 105.[7][8][9][10][11] It is suitable for substances with solubility above 0.01 g/L.

Objective: To determine the saturation mass concentration of the substance in water at a given temperature.

Apparatus:

-

Constant temperature water bath or shaker.

-

Analytical balance.

-

Volumetric flasks.

-

Centrifuge or filtration apparatus.

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis).

Procedure:

-

Temperature Control: The determination should be performed at a constant temperature, preferably 20 ± 0.5 °C.[7][10][11]

-

Saturation: Add an excess amount of this compound to a known volume of distilled water in a flask.

-

Equilibration: Agitate the mixture in the constant temperature bath to facilitate the dissolution and allow the system to reach equilibrium. A preliminary test can determine the necessary time to achieve saturation.[7][10][11]

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure the temperature is maintained during this step to prevent precipitation.

-

Quantification: Determine the concentration of the dissolved substance in the clear aqueous phase using a suitable and validated analytical method.

-

Calculation: Express the solubility in grams per liter (g/L).

pH Measurement

This protocol outlines the standard procedure for measuring the pH of an aqueous solution of the substance.[12][13][14][15]

Objective: To determine the pH of a solution of known concentration.

Apparatus:

-

Calibrated pH meter with a glass electrode.

-

Standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

-

Beakers.

-

Magnetic stirrer and stir bar.

Procedure:

-

Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH of the sample.[13]

-

Solution Preparation: Prepare an aqueous solution of this compound at the desired concentration (e.g., 500 g/L as cited in the literature).

-

Measurement: Immerse the pH electrode in the sample solution. Stir the solution gently to ensure homogeneity.

-

Reading: Allow the reading on the pH meter to stabilize before recording the value. Ensure the temperature of the sample is recorded as pH is temperature-dependent.

Synthesis Outline

This compound is typically synthesized from 3-dimethylamino-1-propanol. A common method involves the reaction of the alcohol with a chlorinating agent, such as thionyl chloride (SOCl₂), in a suitable solvent like chloroform. The reaction is generally heated to reflux to ensure completion. After the reaction, the solvent is removed, and the crude product is purified, often by washing with a non-polar solvent mixture, to yield the final hydrochloride salt.[16]

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. scribd.com [scribd.com]

- 3. thinksrs.com [thinksrs.com]

- 4. uspbpep.com [uspbpep.com]

- 5. youtube.com [youtube.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. books.google.cn [books.google.cn]

- 8. filab.fr [filab.fr]

- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 10. oecd.org [oecd.org]

- 11. Water Solubility | Scymaris [scymaris.com]

- 12. Video: Using a pH Meter: Principles, Calibration and pH Measurement [jove.com]

- 13. pH - Wikipedia [en.wikipedia.org]

- 14. cerritos.edu [cerritos.edu]

- 15. horiba.com [horiba.com]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Solubility of 3-(Dimethylamino)propyl chloride hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(Dimethylamino)propyl chloride hydrochloride (DMPAC), a key intermediate in the synthesis of numerous pharmaceutical compounds. Understanding its solubility in various organic solvents is critical for its effective use in synthesis, purification, and formulation.

Core Data Presentation: Solubility Summary

Precise quantitative solubility data for this compound across a range of organic solvents and temperatures is not extensively available in publicly accessible literature. However, based on qualitative and semi-quantitative information from various technical sources, the following table summarizes its solubility profile.

| Solvent | CAS Number | Solubility Classification | Reported Values |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Very Soluble | — |

| Methanol | 67-56-1 | Soluble | — |

| Water | 7732-18-5 | Soluble | 2000 g/L[1][2][3][4]; 100 g/L (400 mg in 4 mL)[5] |

| Glacial Acetic Acid | 64-19-7 | Sparingly Soluble | — |

| Chloroform | 67-66-3 | Very Slightly Soluble | — |

It is also generally described as being soluble in polar organic solvents.

Experimental Protocols: Determining Solubility

The following is a detailed methodology for determining the solubility of this compound in an organic solvent. This protocol is a synthesized composite of standard laboratory procedures for solubility determination.

Objective:

To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of choice

-

Analytical balance (readable to ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Appropriate analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial.

-

Record the exact weight of the compound added.

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrated, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solids. The filtration should be performed quickly to minimize temperature changes.

-

-

Quantification:

-

Determine the concentration of this compound in the filtered solution using a pre-validated analytical method.

-

Gravimetric Method: The solvent in the volumetric flask can be evaporated under reduced pressure, and the mass of the remaining solid can be determined.

-

Chromatographic Method (HPLC/GC): Dilute the filtered solution to a concentration within the calibration range of the instrument and analyze.

-

Spectroscopic Method (UV-Vis): If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance and comparing it to a calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in g/L or mol/L based on the determined concentration and the volume of the solvent.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of a solid in a liquid.

Caption: Workflow for Experimental Solubility Determination.

References

In-Depth Technical Guide on the Stability and Storage of 3-(Dimethylamino)propyl chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 3-(Dimethylamino)propyl chloride hydrochloride (DMPC), a key intermediate in the synthesis of numerous pharmaceutical compounds.[1][2] Understanding the stability profile of DMPC is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) derived from it.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[3][4] It is known to be hygroscopic, readily absorbing moisture from the atmosphere. This property is a critical consideration for its handling and storage. The compound is soluble in water.[4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₃Cl₂N | [6] |

| Molecular Weight | 158.07 g/mol | [6] |

| Appearance | White to light yellow crystalline powder/solid | [3][4] |

| Melting Point | 140-143 °C (lit.) | [7] |

| Boiling Point | 130.7 °C at 760 mmHg | [7] |

| Solubility | Soluble in water | [4][5] |

| Hygroscopicity | Hygroscopic |

Stability Profile

This compound is generally considered a stable compound under recommended storage conditions.[8] A toxicology study conducted by the National Toxicology Program reported no degradation of the bulk chemical when stored at ambient temperature under an inert gas headspace and protected from light and moisture over a 3-month period.[2]

Incompatible Materials

To prevent degradation and hazardous reactions, DMPC should not be stored with strong oxidizing agents, strong bases, or alkaline materials.[8]

Hazardous Decomposition

Under fire conditions, hazardous decomposition products can be formed, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[8]

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Reference(s) |

| Temperature | Cool, dry place. Some suppliers recommend refrigeration (2-8°C). | [3][8][9][10] |

| Atmosphere | Store in a tightly closed container. Storage under an inert gas is also recommended. | [3] |

| Light | Protect from light. | [2] |

| Ventilation | Store in a well-ventilated area. | [3][8] |

| Handling | Use in a well-ventilated area. Avoid dust formation and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. | [3][8][11] |

One supplier suggests a shelf life of up to 24 months from the date of manufacture when the compound is stored under these recommended conditions.[10]

Experimental Protocols for Stability Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

A primary method for the analysis of DMPC, often as an impurity in final drug products, is gas chromatography coupled with mass spectrometry. The following provides a general framework based on a published method for the determination of DMPC in Clomipramine Hydrochloride.

Experimental Workflow for DMPC Stability Testing

Caption: Workflow for a stability-indicating GC-MS assay of DMPC.

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent or equivalent

-

Column: DB-624 (30m x 0.25mm x 1.4µm) or similar

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Program: A suitable temperature gradient program to ensure separation from any potential degradants.

-

Injector: Split/splitless injector

-

Detector: Mass Spectrometer (MS)

-

MS Conditions: Electron Ionization (EI) source, monitoring for characteristic DMPC ions.

Procedure Outline:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation:

-

Accurately weigh a sample of DMPC that has been subjected to stability testing conditions.

-

Dissolve the sample in deionized water.

-

Neutralize the aqueous solution with a base (e.g., 1 N sodium hydroxide) to liberate the free base.

-

Extract the free base into an organic solvent such as methylene chloride.

-

-

Analysis: Inject the prepared standards and samples into the GC-MS system.

-

Quantification: Integrate the peak corresponding to DMPC. Plot a calibration curve of peak area versus concentration for the standards. Use the regression equation to determine the concentration of DMPC in the test samples. The percentage of degradation can be calculated by comparing the concentration of the stressed sample to that of an unstressed control sample.

Logical Framework for a Stability Study

For researchers and drug development professionals, a systematic approach to evaluating the stability of DMPC is essential. The following diagram illustrates a logical workflow for conducting a comprehensive stability study.

Logical Workflow for DMPC Stability Study

Caption: Logical workflow for conducting a formal stability study of DMPC.

This structured approach ensures that all critical aspects of stability are evaluated, leading to a robust understanding of the molecule's behavior over time and under various environmental conditions. This is crucial for defining appropriate storage, handling, and re-test periods in a GxP-regulated environment.

References

- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 2. This compound(5407-04-5) IR Spectrum [chemicalbook.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. 3-Dimethylaminopropylchloride hydrochloride, 99% 500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | 5407-04-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound-5407-04-5 [ganeshremedies.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. cymitquimica.com [cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. Actylis - 3-Dimethylamino-2-Methylpropyl Chloride.HCL - API Intermediate [solutions.actylis.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

In-Depth Technical Guide: The Hygroscopic Nature of 3-(Dimethylamino)propyl chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)propyl chloride hydrochloride (DMPC), a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), is a white to off-white crystalline solid.[1][2] Its chemical structure, possessing a quaternary ammonium salt, inherently predisposes it to being hygroscopic, meaning it readily attracts and retains moisture from the surrounding atmosphere.[3] This property is a critical consideration in the pharmaceutical industry, as moisture uptake can significantly impact the material's physical and chemical stability, handling, storage, and formulation performance. Understanding and quantifying the hygroscopic nature of DMPC is therefore essential for ensuring product quality and efficacy.

This technical guide provides a comprehensive overview of the hygroscopic characteristics of this compound. It details the potential implications of its moisture sensitivity and outlines standardized experimental protocols for its characterization.

Impact of Hygroscopicity on Drug Development

The hygroscopic nature of a chemical intermediate like DMPC can have several ramifications throughout the drug development process:

-

Stability: Absorbed moisture can lead to chemical degradation through hydrolysis or act as a medium for reactions with other excipients.

-

Physical Properties: Moisture can induce changes in crystal structure, particle size, and flowability, which can affect downstream processing such as milling and tableting.

-

Dosage Form Performance: In the final drug product, changes in the hydration state of an ingredient can alter dissolution rates and bioavailability.

-

Storage and Handling: Strict control of environmental humidity is necessary during storage and handling to prevent caking, deliquescence, and degradation.[4]

Quantitative Hygroscopicity Data

While this compound is widely acknowledged as hygroscopic, specific quantitative data from public literature is scarce. The following table is a representative example of how water absorption data for a hygroscopic compound would be presented. This data is typically generated using techniques such as Dynamic Vapor Sorption (DVS).

| Relative Humidity (%) | Water Uptake (% w/w) |

| 0 | 0.0 |

| 10 | 0.2 |

| 20 | 0.5 |

| 30 | 0.9 |

| 40 | 1.5 |

| 50 | 2.3 |

| 60 | 3.5 |

| 70 | 5.2 |

| 80 | 8.0 |

| 90 | 12.5 |

| Table 1: Representative data for water vapor sorption analysis of a hygroscopic compound at 25°C. This data is illustrative and not experimentally determined for this compound. |

Experimental Protocols for Hygroscopicity Assessment

The hygroscopicity of a substance can be determined using several established methods. The choice of method depends on the desired level of detail and the specific properties to be investigated.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a series of controlled relative humidity (RH) levels at a constant temperature.[5][6][7][8]

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-20 mg) of this compound is placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried by exposing it to 0% RH until a stable mass is achieved. This initial mass serves as the baseline.

-

Sorption Phase: The RH is then increased in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the instrument waits for the sample mass to equilibrate before proceeding to the next RH level.[5]

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to assess the reversibility of water sorption.

-

Data Analysis: The change in mass at each RH step is plotted against the RH to generate a sorption-desorption isotherm. This isotherm provides detailed information about the hygroscopic behavior of the material.

European Pharmacopoeia (Ph. Eur.) Method

The European Pharmacopoeia outlines a simpler, static method for classifying the hygroscopicity of a substance.[9][10]

Methodology:

-

Sample Preparation: Weigh approximately 1 gram of this compound into a tared container.

-

Equilibration: Place the open container in a desiccator containing a saturated solution of ammonium chloride, which maintains a relative humidity of approximately 79.5% at 25°C.

-

Storage: Store the desiccator at 25 ± 1°C for 24 hours.

-

Final Weighing: After 24 hours, remove the container and re-weigh it.

-

Classification: The percentage increase in mass is calculated, and the substance is classified according to the Ph. Eur. criteria (see diagram below).

Visualizations

The following diagrams illustrate the experimental workflow for hygroscopicity testing and the classification scheme according to the European Pharmacopoeia.

Caption: Experimental workflow for determining hygroscopicity.

Caption: European Pharmacopoeia hygroscopicity classification.

Conclusion

The hygroscopic nature of this compound is a critical parameter that must be carefully evaluated and controlled. While qualitative information confirms its tendency to absorb moisture, quantitative characterization through methods like Dynamic Vapor Sorption provides the detailed data necessary for robust formulation development and defining appropriate storage and handling conditions. The experimental protocols and classification schemes outlined in this guide provide a framework for researchers and drug development professionals to systematically assess and manage the challenges associated with the hygroscopicity of this important pharmaceutical intermediate.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 7. mt.com [mt.com]

- 8. aqualab.com [aqualab.com]

- 9. asiapharmaceutics.info [asiapharmaceutics.info]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(Dimethylamino)propyl chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Dimethylamino)propyl chloride hydrochloride, a key chemical intermediate in the pharmaceutical industry. This document details its chemical properties, synonyms, and applications, with a focus on its role in the synthesis of active pharmaceutical ingredients (APIs).

Chemical Identity and Synonyms

This compound is a quaternary ammonium salt widely used in organic synthesis.[1] It is crucial for introducing the dimethylaminopropyl group into various molecular structures.[2] A comprehensive list of its synonyms and identifiers is provided below for clear identification and sourcing.

Table 1: Synonyms and Identifiers for this compound

| Category | Identifier |

| IUPAC Name | 3-chloro-N,N-dimethylpropan-1-amine;hydrochloride[2][3] |

| CAS Number | 5407-04-5[2][3][4][5][6][7] |

| Alternative CAS Numbers | 1281-00-1[3][8] |

| Molecular Formula | C5H13Cl2N[3][6][7] |

| Molecular Weight | 158.07 g/mol [2][3][5][6] |

| Common Synonyms | (3-Chloropropyl)dimethylamine hydrochloride[4] |

| 1-Chloro-3-(dimethylamino)propane hydrochloride[3][4] | |

| 3-Chloro-N,N-dimethylpropylamine hydrochloride[2][3][5][7] | |

| Dimethylaminopropyl chloride hydrochloride[3] | |

| DMPC[6] | |

| N,N-Dimethyl-3-chloropropylamine hydrochloride[3] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.